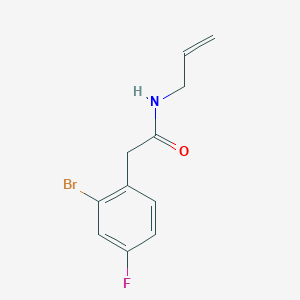

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of various spectroscopic techniques such as FT-IR, FT-Raman, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the chemical structures of the synthesized molecules . Although the exact synthesis method for 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide is not detailed, similar compounds are typically synthesized in a multi-step process that includes the formation of acetamide derivatives with substituted phenyl groups.

Molecular Structure Analysis

The molecular structure and vibrational assignments of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been investigated using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . The optimized geometry indicates near-planarity between the phenyl and pyrimidine rings, which could suggest similar planarity in the compound of interest due to the presence of a phenyl ring. The substitution of electronegative atoms like fluorine is analyzed for its impact on molecular geometry.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are characterized by spectroscopic methods, and drug likeness is assessed based on Lipinski's rule of five . The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are calculated to predict the pharmacokinetic profile. For the compound of interest, similar analyses would be required to determine its physical and chemical properties, as well as its potential as a drug candidate.

Relevant Case Studies

The papers discuss the antiviral activity of a related compound against SARS-CoV-2 protein, with a binding energy of -8.7 kcal/mol, indicating a strong interaction with the viral protease . Another study investigates the antidepressant and anticonvulsant activities of phenylacetamide derivatives in mice, with some compounds showing significant reduction in immobility times and protection against pentylenetetrazole-induced seizures . These case studies highlight the potential therapeutic applications of compounds with similar structural features to 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity and Drug Metabolism

Research on related compounds, such as flutamide and its metabolites, reveals the importance of specific enzymes like human arylacetamide deacetylase (AADAC) in drug metabolism. AADAC is crucial for hydrolyzing drugs like flutamide, indicating the potential metabolic pathways and enzyme interactions of structurally related compounds, including 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide. Understanding these interactions can inform the development of new therapeutic agents and predict potential hepatotoxicity risks (Watanabe et al., 2009).

Anticonvulsant and Antidepressant Properties

Compounds with bromo and fluoro substituents on phenyl rings have been investigated for their anticonvulsant and antidepressant activities. For instance, derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide have shown promising results in reducing immobility times in mice, indicating their potential therapeutic benefits in treating depression and epilepsy. These findings suggest that similar compounds, including 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide, could have significant applications in developing new psychiatric and neurological treatments (Xie et al., 2013).

Halogen Substitution Effects

The effects of halogen substitution on drug metabolism and enzyme interaction have been extensively studied. For example, research on halogenated ketamine analogs demonstrates how halogen atoms influence metabolic rates and binding affinities to enzymes like CYP2B6. Such insights are critical for understanding the pharmacokinetics and pharmacodynamics of halogen-containing drugs, potentially guiding the optimization of 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide for medical applications (Wang et al., 2018).

Pharmaceutical Analysis and Drug Synthesis

Techniques for the fluorogenic labeling and detection of carboxylic acid salts in pharmaceuticals highlight the importance of advanced analytical methods in drug development and quality control. Such methodologies could be applicable to the study and development of compounds like 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide, aiding in their identification and quantification in complex matrices (Gatti et al., 1996).

Eigenschaften

IUPAC Name |

2-(2-bromo-4-fluorophenyl)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c1-2-5-14-11(15)6-8-3-4-9(13)7-10(8)12/h2-4,7H,1,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWUEZWSWUSKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1=C(C=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromo-4-fluorophenyl)-N-(prop-2-en-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)

![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)